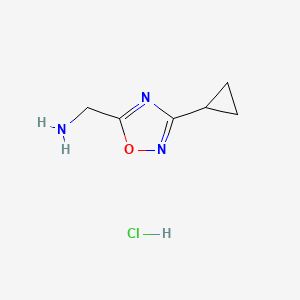![molecular formula C12H11FN2O B1463409 [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1251088-08-0](/img/structure/B1463409.png)
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine
Overview
Description
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C12H11FN2O It is a derivative of pyridine and phenoxy compounds, characterized by the presence of a fluorine atom on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine typically involves the reaction of 4-fluorophenol with 2-chloromethylpyridine under basic conditions to form the intermediate [4-(4-Fluorophenoxy)pyridin-2-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenoxy ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenoxy ring enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
- [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine
- [4-(4-Bromophenoxy)pyridin-2-yl]methanamine
- [4-(4-Methylphenoxy)pyridin-2-yl]methanamine
Comparison:
- [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs.
- The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
[4-(4-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQNEDVXFVTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
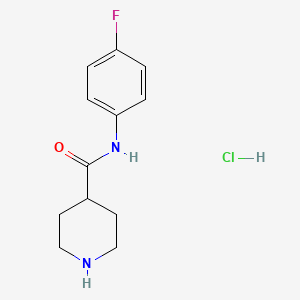
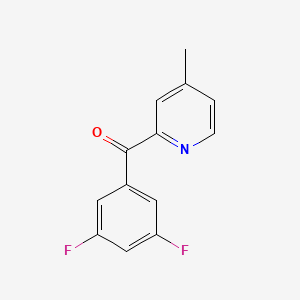

![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
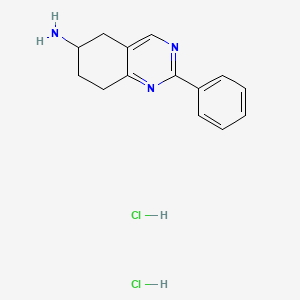
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)
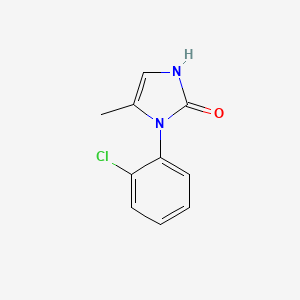
![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)
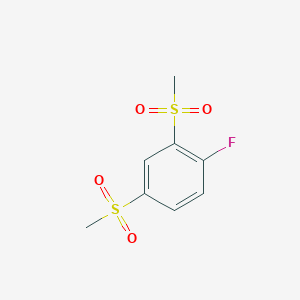
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
